molecular formula C17H15ClFNO B1325563 4'-Azetidinomethyl-4-chloro-2-fluorobenzophenone CAS No. 898756-92-8

4'-Azetidinomethyl-4-chloro-2-fluorobenzophenone

Cat. No. B1325563
M. Wt: 303.8 g/mol
InChI Key: KOJFDFXLDDLYPB-UHFFFAOYSA-N
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Description

4’-Azetidinomethyl-4-chloro-2-fluorobenzophenone, also known as ACBF, is a benzophenone derivative. It is a novel compound in the field of organic synthesis. The CAS Number is 898756-92-8 . The molecular formula is C17H15ClFNO and the molecular weight is 303.76 .


Molecular Structure Analysis

The InChI code for 4’-Azetidinomethyl-4-chloro-2-fluorobenzophenone is 1S/C17H15ClFNO/c18-14-6-7-15 (16 (19)10-14)17 (21)13-4-2-12 (3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2 . The InChI key is KOJFDFXLDDLYPB-UHFFFAOYSA-N .

Scientific Research Applications

Molecular Interaction and Characterization

The compound's derivatives have been involved in studies focusing on molecular interactions and characterization. For instance, one study synthesized and characterized biologically active 1,2,4-triazole derivatives, examining their crystal structures and evaluating various intermolecular interactions. These interactions were thoroughly analyzed using Hirshfeld surfaces and supported by quantum mechanical calculations, providing deep insights into the nature of these interactions (Shukla et al., 2014).

Material Science and Polymer Research

In material science, the compound's derivatives have been used in the synthesis of rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics. These telechelics were then selectively sulfonated and utilized in the formation of multiblock copolymers, showcasing applications in proton exchange membranes. The synthesized copolymers formed flexible, transparent films, indicating potential applications in various fields including energy and materials engineering (Ghassemi et al., 2004).

Spectral Analysis and Quantum Chemical Studies

There have been spectral analyses and quantum chemical studies on the compound's derivatives, focusing on understanding their molecular geometry and chemical reactivity. Such studies involve recording FT-IR, NMR spectra, and conducting computational calculations to comprehend the molecular structure and reactivity of the compounds, which can be crucial in fields like computational chemistry and drug design (Satheeshkumar et al., 2017).

Vibrational Spectroscopy and Thermodynamic Properties

In vibrational spectroscopy, derivatives of the compound have been analyzed to determine their molecular geometries, vibrational frequencies, and thermodynamic properties. This is vital in understanding the physical properties of the material and its potential applications in fields like material science and thermodynamics (Chaitanya et al., 2011).

Molecular Synthesis and Biological Evaluation

The compound's derivatives have been synthesized and evaluated for various biological activities. This includes the synthesis of azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole, which were further evaluated for their pharmacological properties. This indicates the compound's potential role in medicinal chemistry and drug development (Gurupadayya et al., 2008).

properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(4-chloro-2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO/c18-14-6-7-15(16(19)10-14)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJFDFXLDDLYPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642820
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Azetidinomethyl-4-chloro-2-fluorobenzophenone

CAS RN

898756-92-8
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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